molecular formula C22H42O4 B580356 Bis(2-ethylhexyl)adipate-d8 CAS No. 1214718-98-5

Bis(2-ethylhexyl)adipate-d8

Cat. No.: B580356
CAS No.: 1214718-98-5
M. Wt: 378.623
InChI Key: SAOKZLXYCUGLFA-QSIDXAOLSA-N
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Description

Bis(2-ethylhexyl)adipate-d8: is a deuterium-labeled version of bis(2-ethylhexyl)adipate, a widely used plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The compound has the molecular formula C22H34D8O4 and a molecular weight of 378.62 g/mol.

Mechanism of Action

Target of Action

Bis(2-ethylhexyl)adipate-d8, also known as DOA, is primarily used as a plasticizer . Its main targets are rigid polymers, where it imparts flexibility . It is also an indirect food additive formed due to contact of adhesives with polymers . It has been reported to have effects on the kidney and liver .

Mode of Action

As a plasticizer, this compound works by embedding itself between the chains of polymers, spacing them apart (primarily PVC), and thus significantly lowering the glass transition temperature for the plastic and making it softer . It increases the flexibility of the material by reducing the attractive forces between polymer chains .

Biochemical Pathways

As a plasticizer, it is known to interact with the physical properties of polymers rather than participating in biochemical reactions .

Pharmacokinetics

. This could affect its absorption and distribution in biological systems. The compound is also stable, as indicated by its use in various industrial applications .

Result of Action

The primary result of this compound’s action is the increased flexibility of polymers. This is particularly useful in the production of flexible plastics, including those used in food packaging . It is also used in synthetic rubber industries due to its compatibility with nitrocellulose and ethylcellulose .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its efficacy as a plasticizer can be affected by temperature and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(2-ethylhexyl)adipate-d8 typically involves the esterification of adipic acid with 2-ethylhexanol-d8. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques like distillation columns helps in achieving high yields and purity. The process also involves steps like washing, dealcoholization, and refining to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl)adipate-d8 primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Adipic acid and 2-ethylhexanol-d8 in the presence of an acid catalyst.

    Hydrolysis: Water and a base such as sodium hydroxide or an acid like hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Esterification: this compound.

    Hydrolysis: Adipic acid and 2-ethylhexanol-d8.

    Oxidation: Adipic acid derivatives.

    Reduction: Alcohol derivatives of this compound.

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl)adipate-d8 is used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling. It helps in the accurate quantification of compounds and the study of reaction mechanisms.

Biology: In biological research, this compound is used to study the metabolism and bioaccumulation of plasticizers in living organisms. Its deuterium labeling allows for precise tracking and analysis.

Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Its stable isotope labeling provides accurate data on drug interactions and metabolic pathways.

Industry: this compound is employed in the production of flexible plastics, synthetic rubbers, and clear films for food packaging. Its use as a plasticizer enhances the flexibility and durability of these materials.

Comparison with Similar Compounds

  • Bis(2-ethylhexyl)adipate
  • Dioctyl adipate
  • Di(2-ethylhexyl)phthalate
  • Bis(2-ethylhexyl)sebacate

Uniqueness: Bis(2-ethylhexyl)adipate-d8 is unique due to its deuterium labeling, which makes it particularly valuable in scientific research. Unlike its non-deuterated counterparts, it provides enhanced accuracy in mass spectrometry and nuclear magnetic resonance spectroscopy studies. This labeling also allows for precise tracking in metabolic and pharmacokinetic studies.

Properties

CAS No.

1214718-98-5

Molecular Formula

C22H42O4

Molecular Weight

378.623

IUPAC Name

bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate

InChI

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2

InChI Key

SAOKZLXYCUGLFA-QSIDXAOLSA-N

SMILES

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC

Synonyms

Hexanedioic Acid Bis(2-ethylhexyl)-d8 Ester;  ADO-d8;  ADO (Lubricating Oil)-d8;  Adimoll DO-d8;  Adipol 2EH-d8;  Arlamol DO-d8;  Bisoflex DOA-d8;  Crodamol DOA-d8;  DOA-d8;  Dermol DOA-d8;  Di(2-ethylhexyl) Adipate-d8;  Diacizer DOA-d8;  Diethylhexyl Adipate-d8

Origin of Product

United States

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